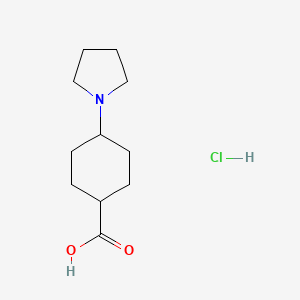
trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride: is a chemical compound that features a pyrrolidine ring attached to a cyclohexane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the cyclohexane carboxylate group. One common method involves the reaction of cyclohexanecarboxylic acid with pyrrolidine under acidic conditions to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexane carboxylate, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the cyclohexane carboxylate.
Substitution: Various N-substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity.
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of pyrrolidine-containing molecules in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
- trans-4-(1-Methylpyrrolidinyl)cyclohexanecarboxylate hydrochloride
- trans-4-(1-Ethylpyrrolidinyl)cyclohexanecarboxylate hydrochloride
- trans-4-(1-Phenylpyrrolidinyl)cyclohexanecarboxylate hydrochloride
Comparison: Compared to its analogs, trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the pyrrolidine ring provides a distinct three-dimensional structure that can enhance its interaction with enantioselective proteins, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-pyrrolidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12;/h9-10H,1-8H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLVNBYPIBJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
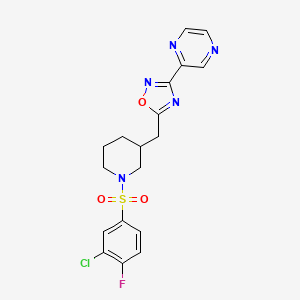
![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)
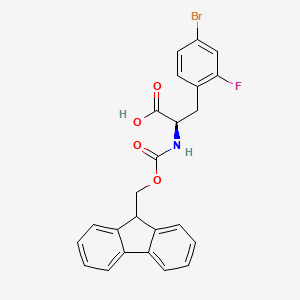
![N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2690851.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/new.no-structure.jpg)
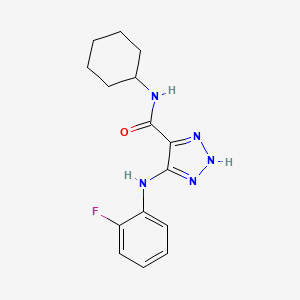
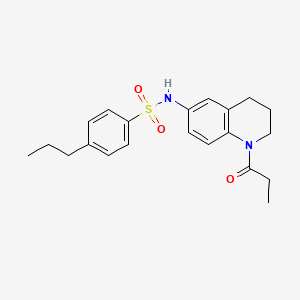
![tert-Butyl 3-[(Z)-N'-hydroxycarbamimidoyl]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2690860.png)
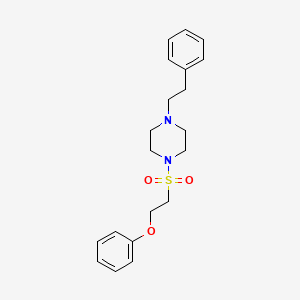
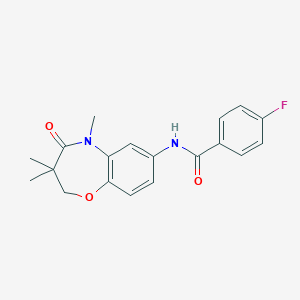
![(5-Chloro-2-fluorophenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2690865.png)
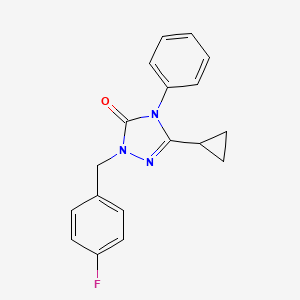
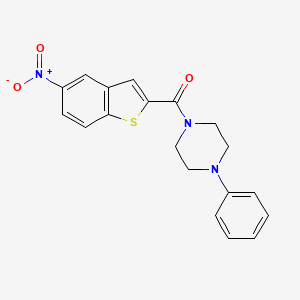
![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)
